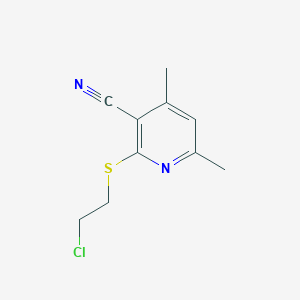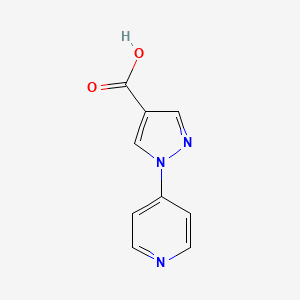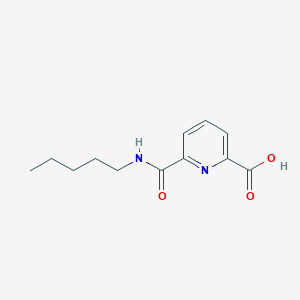
2-amino-N-methylpentanamide
Overview
Description
2-amino-N-methylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to the second carbon of a pentane chain and a methyl group attached to the nitrogen atom of the amide group
Mechanism of Action
Mode of Action
It is known that amides, in general, are formed by the reaction of a carboxylic acid with ammonia or an amine . In this reaction, water molecules are split out, and a bond is formed between the nitrogen atom and the carbonyl carbon atom . This could potentially be a part of the interaction of 2-amino-N-methylpentanamide with its targets.
Biochemical Pathways
It is known that the metabolism of amino acids is closely linked to various biochemical pathways . These pathways convert individual amino acids into active compounds, and comprehensive large-scale approaches have brought amino acid sensors and transporters into focus .
Pharmacokinetics
It is known that most amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the bioavailability of this compound.
Result of Action
It is known that proteins, which are polyamides, are formed by joining amino acids into long chains . In proteins, the amide functional group is called a peptide bond . This suggests that this compound could potentially interact with proteins or influence protein synthesis.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solubility of amides in water could influence their distribution and action in aqueous environments . Additionally, the formation of amides is known to be catalyzed by enzymes in living cells , suggesting that the cellular environment could also play a role in the action of this compound.
Biochemical Analysis
Biochemical Properties
2-amino-N-methylpentanamide plays a significant role in biochemical reactions, particularly in the formation of amide bonds. It interacts with enzymes such as amide hydrolases, which catalyze the hydrolysis of amide bonds. Additionally, this compound can engage in hydrogen bonding with proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under controlled conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can be metabolized by amide hydrolases, leading to the formation of smaller metabolites that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, this compound can accumulate in certain cellular compartments, influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences can guide this compound to the nucleus, where it may interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-methylpentanamide can be synthesized through the reaction of 2-amino-N-methylpentanoic acid with ammonia or an amine. The reaction typically involves the formation of an amide bond between the carboxyl group of the acid and the amino group of the ammonia or amine. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the removal of water molecules .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts and solvents is carefully controlled to achieve efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-amino-N-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpentane: Similar structure but lacks the amide group.
N-methylpentanamide: Similar structure but lacks the amino group.
2-amino-N-ethylpentanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-amino-N-methylpentanamide is unique due to the presence of both an amino group and a methyl-substituted amide group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLOFZQPMSMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


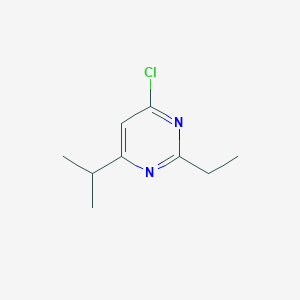

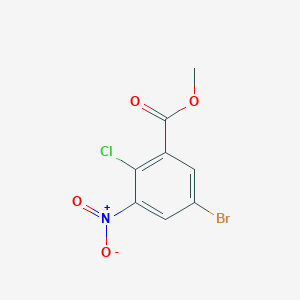

![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
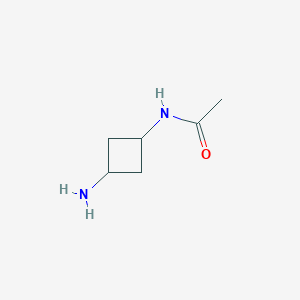
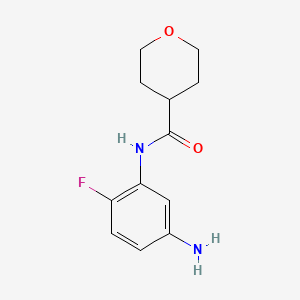

![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)

